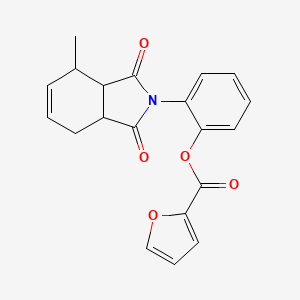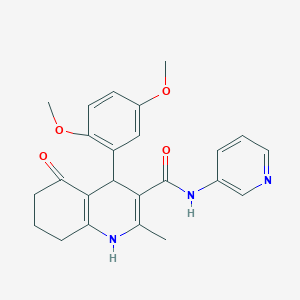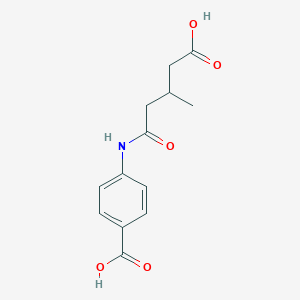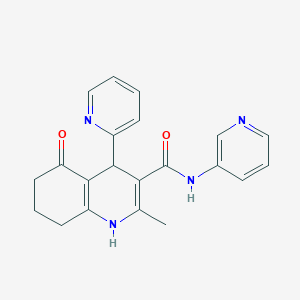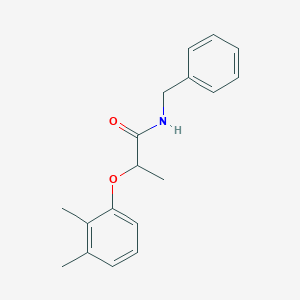
N-苄基-2-(2,3-二甲基苯氧基)丙酰胺
描述
N-benzyl-2-(2,3-dimethylphenoxy)propanamide is an organic compound with the molecular formula C18H21NO2 It is characterized by the presence of a benzyl group attached to a propanamide backbone, which is further substituted with a 2,3-dimethylphenoxy group
科学研究应用
N-benzyl-2-(2,3-dimethylphenoxy)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anticonvulsant and analgesic drugs.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,3-dimethylphenoxy)propanamide typically involves the reaction of 2,3-dimethylphenol with benzyl bromide to form benzyl-2,3-dimethylphenyl ether. This intermediate is then reacted with 2-bromopropanamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reactions are typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of N-benzyl-2-(2,3-dimethylphenoxy)propanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-benzyl-2-(2,3-dimethylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
作用机制
The mechanism of action of N-benzyl-2-(2,3-dimethylphenoxy)propanamide involves its interaction with specific molecular targets, such as ion channels or receptors in the nervous system. The compound may modulate the activity of these targets, leading to its observed pharmacological effects. For example, it may inhibit certain ion channels, thereby reducing neuronal excitability and providing anticonvulsant effects.
相似化合物的比较
Similar Compounds
- N-benzyl-2-(2,4-dimethylphenoxy)propanamide
- N-benzyl-2-(2,5-dimethylphenoxy)propanamide
- N-benzyl-2-(2,6-dimethylphenoxy)propanamide
Uniqueness
N-benzyl-2-(2,3-dimethylphenoxy)propanamide is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for further research and development.
属性
IUPAC Name |
N-benzyl-2-(2,3-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-8-7-11-17(14(13)2)21-15(3)18(20)19-12-16-9-5-4-6-10-16/h4-11,15H,12H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOENRTWPSGONRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B4047839.png)
![3-tert-butyl-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4047849.png)
![(4-Chlorophenyl)[4-(4-chlorophenyl)-4-hydroxy-1-methylpiperidin-3-yl]methanone](/img/structure/B4047850.png)
![Butyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4047861.png)
![3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B4047865.png)
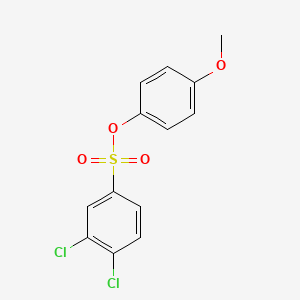
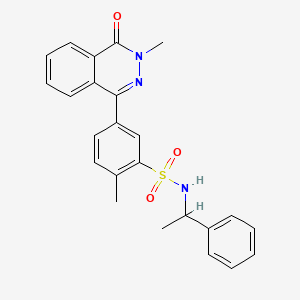
![N,N'-{oxybis[4,1-phenyleneimino(thioxomethylene)]}dipropanamide](/img/structure/B4047896.png)
